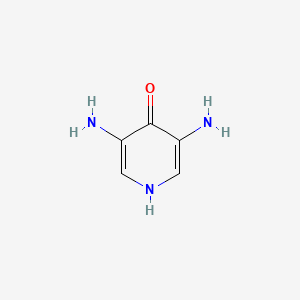

3,5-Diaminopyridin-4-ol

CAS No.: 94201-57-7

Cat. No.: VC16983869

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94201-57-7 |

|---|---|

| Molecular Formula | C5H7N3O |

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | 3,5-diamino-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C5H7N3O/c6-3-1-8-2-4(7)5(3)9/h1-2H,6-7H2,(H,8,9) |

| Standard InChI Key | WFLQGXOIDGIFBA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)C(=CN1)N)N |

Introduction

Structural and Molecular Analysis of Pyridine Derivatives

Comparative Structural Features

3,5-Diaminopyridin-4-ol (C₅H₇N₃O) is a pyridine derivative featuring hydroxyl and amino substituents at positions 4, 3, and 5, respectively. Its structure differs from the closely related 4,5-diaminopyridin-3-ol (PubChem CID 67349527), which has amino groups at positions 4 and 5 and a hydroxyl group at position 3 . The positional isomerism significantly impacts electronic distribution and hydrogen-bonding capabilities, thereby influencing reactivity and biological activity.

Key Molecular Descriptors:

-

Molecular Weight: 125.13 g/mol (calculated for 4,5-diaminopyridin-3-ol) .

-

SMILES Notation: For 4,5-diaminopyridin-3-ol:

C1=C(C(=C(C=N1)O)N)N.

Synthetic Methodologies for Aminopyridines

Nitration and Ammonia Substitution

A patent (CN114315706A) outlines a three-step synthesis for 3,4-diaminopyridine, which may inform strategies for synthesizing 3,5-diaminopyridin-4-ol :

-

Nitration: 4-Methoxypyridine reacts with fuming nitric acid to yield 4-methoxy-3-nitropyridine.

-

Ammonolysis: Substitution of methoxy with amino groups using concentrated ammonia.

-

Hydrogenation: Catalytic reduction of nitro groups to amines using palladium on carbon .

Reaction Conditions:

| Step | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| 1 | HNO₃ | 100–120°C | 5–24 hrs | 55–67% |

| 2 | NH₃(aq) | 100°C | 24 hrs | – |

| 3 | H₂/Pd-C | 0.3–0.5 MPa | – | 99.5% purity |

This method avoids hazardous reagents like phosphorus oxychloride, enhancing safety and scalability .

Biomedical Applications of Aminopyridines

Neuromuscular Therapeutics

3,4-Diaminopyridine (3,4-DAP) has been validated in a randomized controlled trial for Lambert-Eaton myasthenia (LEM), demonstrating 72% efficacy in preventing muscle weakness relapse during placebo withdrawal . Key findings include:

Clinical Outcomes:

| Parameter | Continuous 3,4-DAP (n=14) | Placebo (n=18) | p-value |

|---|---|---|---|

| >30% deterioration in 3TUG | 0% | 72.2% | <0.0001 |

| W-SAS improvement | 85.7% | 5.6% | <0.0001 |

3,4-DAP’s mechanism involves blocking voltage-gated potassium channels, enhancing acetylcholine release at neuromuscular junctions .

Future Research Directions

-

Synthetic Optimization: Adapting CN114315706A’s methodology to target 3,5-diaminopyridin-4-ol.

-

Pharmacological Screening: Assessing ion channel modulation and anticancer potential.

-

Analytical Characterization: High-resolution mass spectrometry and XRD studies for structural elucidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume